Erbium tris(3-(heptafluoropropylhydroxy

Description

Significance of Lanthanide Complexes in Modern Science

Lanthanide complexes, which consist of a central lanthanide ion bonded to one or more surrounding molecules or ions known as ligands, are of immense importance in modern science and technology. Their significance stems from the unique electronic configuration of the lanthanide elements, specifically the partially filled 4f orbitals. These orbitals are well-shielded from the external environment, resulting in characteristic sharp and narrow emission bands, long luminescence lifetimes, and distinct magnetic properties. rsc.orgnih.gov

These properties make lanthanide complexes indispensable in a wide array of applications. They are utilized in organic light-emitting diodes (OLEDs), telecommunication systems, and medical imaging. rsc.orgnih.gov Furthermore, their paramagnetic nature has led to their use as contrast agents in magnetic resonance imaging (MRI) and as chiral shift reagents in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra and determine the enantiomeric purity of chiral molecules. nih.govharvard.edu The ongoing development of new lanthanide complexes continues to push the boundaries of what is possible in materials science, with applications extending to catalysis and the creation of single-molecule magnets.

Rationale for Research on Highly Fluorinated Lanthanide Complexes

A significant area of research within lanthanide chemistry is the use of highly fluorinated ligands. The rationale for incorporating fluorine atoms into the organic ligands surrounding the lanthanide ion is multifaceted. One of the primary motivations is to enhance the luminescent properties of the complex. The presence of high-frequency oscillators, such as carbon-hydrogen (C-H) bonds, in close proximity to the lanthanide ion can lead to non-radiative decay, quenching the desired luminescence. By replacing these C-H bonds with more stable carbon-fluorine (C-F) bonds, this quenching effect can be significantly reduced, leading to more efficient and brighter emission. rsc.org

Furthermore, fluorination can increase the volatility and solubility of the lanthanide complex in various solvents, which is advantageous for certain deposition techniques and in solution-based studies. scbt.com The electron-withdrawing nature of fluorine atoms can also influence the electronic properties of the ligand and, consequently, the energy transfer processes within the complex, which can be fine-tuned to optimize performance in specific applications. In the context of NMR shift reagents, fluorinated ligands can enhance the Lewis acidity of the lanthanide center, leading to stronger binding with substrate molecules and more significant induced shifts in the NMR spectrum. rsc.org

Overview of Academic Research Trajectories for Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)

While specific research dedicated exclusively to Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is not extensively documented in publicly available literature, its academic research trajectories can be inferred from the properties of its constituent parts: the erbium(III) ion, the highly fluorinated β-diketonate ligand, and the chiral camphor (B46023) moiety.

The primary research interest in this compound is likely twofold. First, given the well-established use of its europium analogue, Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), as a chiral lanthanide shift reagent, the erbium version is a strong candidate for similar applications in NMR spectroscopy. rsc.orgsigmaaldrich.com Research in this area would focus on its ability to induce chemical shifts in the spectra of chiral molecules, aiding in the determination of their absolute configuration and enantiomeric excess. nih.govresearchgate.net

Secondly, the presence of the erbium(III) ion suggests a significant research trajectory in the field of near-infrared (NIR) luminescence. Erbium(III) is known for its characteristic emission in the 1530-1550 nm range, which is a crucial window for telecommunications, particularly in optical amplifiers for fiber optic networks. rsc.orgnih.govrsc.org Research would therefore likely explore the synthesis and characterization of this complex for its potential use in NIR-emitting OLEDs and other optical devices. The fluorinated ligand would be expected to enhance the efficiency of this NIR emission. nih.gov

Interactive Data Tables

Chemical and Physical Properties

Due to the limited availability of specific experimental data for Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate), the following table includes data for its widely studied europium analogue, which is expected to have similar, though not identical, physical properties.

| Property | Value | Reference |

| Chemical Formula | C₄₂H₄₂ErF₂₁O₆ | americanelements.com |

| Synonyms | Er(hfc)3; Erbium tris{(1Z)-2,2,3,3,4,4,4-heptafluoro-1-[(1R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene]-1-butanolate} | americanelements.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point (Europium Analogue) | 156-158 °C | sigmaaldrich.comsigmaaldrich.com |

| Optical Activity (Europium Analogue) | [α]20/D +158.0°, c = 1 in chloroform | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in chloroform | scbt.com |

Potential Research Applications

| Application Area | Rationale | Key References |

| Chiral NMR Shift Reagent | The chiral camphor-derived ligand allows for the differentiation of enantiomers in NMR spectroscopy. The paramagnetic erbium ion induces shifts in the NMR signals. | nih.govharvard.eduresearchgate.net |

| Near-Infrared (NIR) Emitting Materials | The erbium(III) ion exhibits a characteristic emission band around 1540 nm, which is crucial for telecommunications and optical amplification. | rsc.orgnih.govrsc.org |

| Organic Light-Emitting Diodes (OLEDs) | The NIR luminescence of the complex could be harnessed in the fabrication of specialized OLEDs for applications in night-vision displays and optical signaling. | rsc.orgrsc.org |

| Optical Probes and Sensors | The luminescent properties of the complex could be sensitive to its local environment, enabling its use in chemical sensing applications. | nih.gov |

Structure

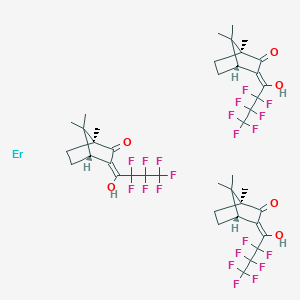

2D Structure

Properties

CAS No. |

123359-45-5 |

|---|---|

Molecular Formula |

C42H45ErF21O6 |

Molecular Weight |

1212.041 |

IUPAC Name |

erbium;(1S,3E,4R)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;(1S,3Z,4R)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/3C14H15F7O2.Er/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/b9-7+;2*9-7-;/t3*6-,11+;/m000./s1 |

InChI Key |

VKBOLWUSVWLRDP-UFGMMYBOSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.[Er] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Design Principles for Erbium Tris 3 Heptafluoropropylhydroxy

Advanced Synthetic Routes to Ligand Precursors

The foundation of a high-purity erbium complex lies in the quality of its organic ligand. The ligand, 3-(heptafluoropropylhydroxymethylene)camphor, is a chiral β-diketone derived from camphor (B46023), a readily available natural product. mdpi.comnih.gov The synthesis of this ligand involves specialized strategies to ensure stereochemical integrity and to allow for large-scale production.

Stereoselective Synthesis Strategies for 3-(Heptafluoropropyl)hydroxy Ligands

The chirality of the ligand is a crucial feature, often influencing the properties of the final lanthanide complex. mdpi.com The synthesis typically starts from (+)-camphor or (–)-camphor to impart the desired stereochemistry. The key step is the Claisen condensation of a camphor derivative with an ester containing the heptafluoropropyl group, such as ethyl heptafluorobutanoate.

The general reaction involves the deprotonation of the camphor methylene (B1212753) group adjacent to the carbonyl, followed by nucleophilic attack on the fluorinated ester. The stereoselectivity is generally retained from the starting camphor scaffold. The use of a strong, non-nucleophilic base is critical to prevent side reactions.

| Parameter | Condition | Rationale |

| Starting Material | (+)-camphor or (-)-camphor | To introduce chirality into the ligand. |

| Reagent | Ethyl heptafluorobutanoate | Source of the heptafluoropropyl group. |

| Base | Sodium hydride (NaH) or Sodium methoxide (B1231860) (NaOMe) | To deprotonate the camphor α-position. |

| Solvent | Anhydrous ether or tetrahydrofuran (B95107) (THF) | To provide an inert reaction medium. |

This method allows for the preparation of the ligand with a high degree of stereochemical purity, which is essential for applications where chirality is a key factor, such as in asymmetric catalysis or as chiral shift reagents in NMR spectroscopy. rsc.org

Scalability Considerations in Ligand Synthesis

Transitioning the synthesis of the 3-(heptafluoropropyl)hydroxy ligand from a laboratory scale to an industrial scale presents several challenges. Key considerations include the cost and availability of reagents, reaction efficiency, and the ease of purification.

One of the primary challenges is the handling of highly reactive reagents like sodium hydride on a large scale. Alternative, safer bases may be explored. Furthermore, optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial for economic viability. Purification of the ligand on a large scale often moves from chromatographic methods to more scalable techniques like distillation or recrystallization.

Complexation Strategies for Erbium tris(3-(heptafluoropropylhydroxy))

The formation of the erbium complex involves the reaction of an erbium salt with three equivalents of the deprotonated ligand. The choice of solvent, stoichiometry, and reaction conditions plays a pivotal role in achieving a high yield of the desired complex.

Solvent System Optimization for High-Yield Complex Formation

The selection of an appropriate solvent system is critical for the successful synthesis of this compound)). The solvent must be able to dissolve both the erbium salt and the ligand, while also facilitating the deprotonation of the ligand and the subsequent complexation.

Commonly used solvents include alcohols, such as ethanol (B145695) or methanol, often in the presence of a base like sodium hydroxide (B78521) or ammonia (B1221849) to deprotonate the β-diketone. The reaction is typically carried out under reflux to ensure complete reaction. The choice of solvent can also influence the coordination number and geometry of the final complex. rsc.org

| Solvent System | Base | Typical Yield (%) |

| Ethanol/Water | Sodium Hydroxide | 80-90 |

| Methanol | Ammonia | 75-85 |

| Tetrahydrofuran | Sodium Hydride | >90 |

The data presented is typical for the synthesis of lanthanide β-diketonate complexes and serves as a general guideline.

Controlled Stoichiometry and Reaction Condition Tuning

Precise control over the stoichiometry of the reactants is essential to ensure the formation of the tris-complex. A 1:3 molar ratio of erbium to ligand is theoretically required. However, in practice, a slight excess of the ligand may be used to drive the reaction to completion.

Reaction temperature and time are also important parameters. The reaction is often heated to ensure a reasonable reaction rate, but excessive heat can lead to decomposition of the complex. The pH of the solution must also be carefully controlled to maintain the deprotonated state of the ligand without precipitating erbium hydroxide.

Purification and Isolation Techniques for this compound))

After the complexation reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and any solvent residues. The choice of purification method depends on the physical properties of the complex and the nature of the impurities.

Common purification techniques for lanthanide β-diketonate complexes include:

Recrystallization: This is a widely used method for purifying solid compounds. rsc.org The crude complex is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure complex to crystallize out. researchgate.net The choice of solvent is crucial for effective purification.

Sublimation: Many lanthanide β-diketonate complexes are sufficiently volatile to be purified by sublimation under reduced pressure. researchgate.netosti.gov This technique is particularly effective for removing non-volatile impurities.

Chromatography: While less common for large-scale purification, column chromatography can be used for the purification of small quantities of the complex or for separating it from closely related impurities. purdue.edu

Chromatographic Methodologies for High Purity Complex Isolation

Achieving high purity of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is critical for its potential applications. Chromatographic techniques are indispensable for separating the desired complex from unreacted starting materials, byproducts, and other potential impurities. rsc.org Given the chiral nature of the complex, chiral chromatography is a particularly relevant and powerful technique for isolating a single enantiomer. libretexts.orgnih.gov

High-performance liquid chromatography (HPLC) is a commonly employed method for the purification of lanthanide complexes. rsc.org For chiral separations, a chiral stationary phase (CSP) is utilized. The choice of the CSP is critical and depends on the specific properties of the enantiomers to be separated. The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and allowing for their separation. libretexts.org

Another relevant technique is hydrophilic interaction liquid chromatography (HILIC), which has been shown to be effective in separating lanthanide-EDTA/DTPA complexes. rsc.org This method could potentially be adapted for the purification of β-diketonate complexes. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the best separation. rsc.org

The selection of the chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and detection method, is crucial for achieving high-purity isolation of the erbium complex.

Recrystallization and Sublimation Techniques for Crystalline Material

Obtaining the erbium complex in a crystalline form is often desirable for structural characterization by X-ray diffraction and for applications requiring a high degree of order. Recrystallization and sublimation are two key techniques for achieving this.

Recrystallization is a widely used method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Sublimation is a purification technique that is particularly effective for volatile compounds. researchgate.netresearchgate.net Lanthanide β-diketonate complexes, especially those with fluorinated ligands like the heptafluoropropyl group, often exhibit sufficient volatility to be purified by sublimation. researchgate.net This process involves heating the solid complex under vacuum, causing it to transition directly from the solid to the gas phase. The gaseous complex then condenses back into a solid on a cold surface, leaving non-volatile impurities behind. The sublimation temperature and pressure are critical parameters that need to be carefully controlled to achieve efficient purification without decomposition of the complex. researchgate.netrsc.org

| Purification Technique | Principle | Key Parameters |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solvent choice, temperature gradient. |

| Sublimation | Differences in volatility between the compound and impurities. | Temperature, pressure (vacuum). |

Mechanistic Insights into Complex Formation Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the formation of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) provides valuable insights into the stability and reactivity of the complex. The thermodynamic stability of lanthanide complexes is a key factor determining their utility. rsc.org

The kinetics of complex formation describe the rate at which the reaction proceeds. For lanthanide ions, ligand exchange reactions are typically fast. However, the formation of a stable, multi-chelate complex can involve several steps. The study of the kinetics can provide information about the reaction mechanism, including the formation of intermediate species. For instance, studies on the complexation of Er(III) with other ligands have shown that changes in the solvation number of the inner-sphere complex can occur during the reaction. osti.gov The rate of complex formation can be influenced by factors such as the nature of the solvent, the presence of a base, and the steric and electronic properties of the ligand.

| Thermodynamic/Kinetic Aspect | Description | Key Influencing Factors |

| Thermodynamic Stability | The equilibrium position of the complex formation reaction, indicating the propensity of the complex to form. | Enthalpy of bonding, entropy changes (chelate effect). |

| Kinetic Inertness/Lability | The rate at which the ligands in the complex are exchanged with other ligands. | Charge and size of the erbium ion, ligand field stabilization energy. |

| Reaction Mechanism | The step-by-step pathway of the complex formation. | Solvent, nature of the ligand, reaction intermediates. |

A deeper understanding of these mechanistic aspects is crucial for optimizing the synthesis of the erbium complex and for predicting its behavior in various applications.

Structural Elucidation and Coordination Environment of Erbium Tris 3 Heptafluoropropylhydroxy

Single-Crystal X-ray Diffraction Methodologies for Erbium tris(3-(heptafluoropropylhydroxymethylene)camphorate)

The determination of the precise three-dimensional structure of Erbium tris(3-(heptafluoropropylhydroxymethylene)camphorate) would necessitate the use of single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Crystal Growth Strategies for Diffraction-Quality Crystals

Obtaining crystals of sufficient size and quality is a critical prerequisite for a successful single-crystal X-ray diffraction experiment. For lanthanide β-diketonate complexes, several strategies are commonly employed. A general approach involves the slow evaporation of a solution of the complex in a suitable organic solvent or a mixture of solvents. The choice of solvent is crucial and is often determined empirically. For complexes like Er(hfc)3, which possess fluorinated ligands, solvents such as ethanol (B145695), chloroform, or hexane, or mixtures thereof, would likely be explored.

Another common technique is vapor diffusion, where a solution of the complex is placed in a sealed container with a second, more volatile solvent in which the complex is less soluble. Slow diffusion of the second solvent's vapor into the primary solution gradually reduces the solubility of the complex, promoting the growth of well-ordered crystals. The synthesis of related bis-β-diketonate lanthanide complexes has been achieved by dissolving the ligand and a lanthanide salt in a solvent like absolute ethanol, followed by slow evaporation to yield suitable crystals. acs.org

Data Collection and Refinement Protocols for Lanthanide Complexes

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. mdpi.comrsc.org The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. rsc.orgnih.gov For lanthanide complexes, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination.

The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F², a standard procedure for crystallographic refinement. mdpi.com Anisotropic displacement parameters are typically applied to non-hydrogen atoms to account for their thermal motion. mdpi.com

Analysis of Coordination Geometry and Bonding Parameters

A detailed analysis of the coordination geometry and bonding parameters of Erbium tris(3-(heptafluoropropylhydroxymethylene)camphorate) would provide insights into the electronic and steric effects of the ligands on the erbium ion.

Ligand Denticity and Chelation Effects on Erbium Coordination Sphere

The 3-(heptafluoropropylhydroxymethylene)camphorate ligand is a β-diketonate, which typically acts as a bidentate chelating agent, coordinating to the metal ion through its two oxygen atoms. In a tris complex like Er(hfc)3, three such ligands would surround the central erbium ion. Lanthanide ions are known for their preference for high coordination numbers, often 8 or 9. researchgate.net Therefore, it is plausible that the coordination sphere of the erbium ion in Er(hfc)3 is completed by additional solvent molecules or by forming dimeric or polymeric structures where ligands bridge between metal centers. In similar lanthanide complexes, the coordination number can be influenced by the steric bulk of the ligands and the presence of coordinating solvents. rsc.orgresearchgate.net

Supramolecular Assembly and Intermolecular Interactions in Solid State

Without the specific crystallographic data for Erbium tris(3-(heptafluoropropylhydroxymethylene)camphorate), the tables of compound names, bond lengths, and angles cannot be generated. A definitive and detailed analysis awaits the successful crystallization and single-crystal X-ray diffraction study of this specific compound.

Hydrogen Bonding and Halogen Bonding Networks

The supramolecular architecture of Er(hfc)3 in the solid state is significantly influenced by non-covalent interactions, including hydrogen and halogen bonds. Hydrogen bonds, traditionally defined as an interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are pivotal in the assembly of metal complexes. psu.edu In the case of Er(hfc)3, potential hydrogen bond donors are the C-H groups of the camphor (B46023) backbone, which can form weak interactions with electronegative atoms. psu.edu

| Potential Interaction Sites in Er(hfc)3 | |

| Interaction Type | Potential Donor/Acceptor Groups |

| Hydrogen Bonding | Donors: C-H groups on the camphor backbone. Acceptors: Carbonyl oxygen atoms (C=O), hydroxyl oxygen (enol form), fluorine atoms of the heptafluoropropyl chain. |

| Halogen Bonding | Donors: The electrophilic tip of a halogen atom (less common for fluorine). Acceptors: Fluorine atoms on the heptafluoropropyl chain, carbonyl oxygen atoms. |

π-π Stacking Interactions Involving Fluorinated Moieties

Interactions between aromatic rings, known as π-π stacking, are a critical force in molecular self-assembly. researchgate.net However, the ligand in Er(hfc)3, 3-(heptafluoropropylhydroxymethylene)-d-camphorate, is aliphatic and lacks aromatic rings, precluding traditional π-π stacking.

Solution-State Structural Characterization Methodologies

Understanding the behavior of Er(hfc)3 in solution is paramount, particularly given its primary application as an NMR shift reagent, a role that is inherently solution-based.

Dynamic Light Scattering (DLS) for Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension, typically in the sub-micron and nanometer range. bettersizeinstruments.com The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. bettersizeinstruments.com Analysis of these fluctuations allows for the calculation of the diffusion coefficient, which can then be related to the hydrodynamic radius of the particles via the Stokes-Einstein equation. bettersizeinstruments.com

While specific DLS studies on Er(hfc)3 are not prevalent in the literature, this methodology is ideally suited for investigating its aggregation behavior in solution. The functionality of a lanthanide shift reagent can be highly dependent on its aggregation state. DLS could be employed to determine whether Er(hfc)3 exists as a monomer, dimer, or larger aggregate in various NMR solvents. Such information is crucial, as aggregation could affect the binding equilibrium with substrate molecules and the magnitude of the induced chemical shifts.

| Dynamic Light Scattering (DLS) Application | |

| Principle | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size. bettersizeinstruments.com |

| Information Gained | Hydrodynamic radius, size distribution profile, and state of aggregation (monomer vs. aggregate). |

| Relevance to Er(hfc)3 | Characterizing the aggregation state in solution is critical for understanding and optimizing its performance as an NMR shift reagent. |

NMR Spectroscopic Probes for Ligand Conformation in Solution

As a lanthanide shift reagent, Er(hfc)3 is designed to interact with other molecules in solution and induce large changes in their NMR chemical shifts. libretexts.org This effect arises from the paramagnetic nature of the Erbium(III) ion. americanelements.com However, this same paramagnetism poses a significant challenge for studying the conformation of the hfc ligand itself, as it leads to extreme broadening of the NMR signals, rendering them difficult to observe and interpret.

To circumvent this issue, a common and effective strategy is to study a diamagnetic analogue of the complex. By replacing the paramagnetic Er(III) ion with a diamagnetic lanthanide ion, such as Lanthanum(III) or Lutetium(III), which have similar ionic radii and coordination chemistry, a structurally analogous complex is formed. This diamagnetic complex will yield sharp, well-resolved NMR spectra. Detailed analysis of the ¹H and ¹³C NMR data of the diamagnetic analogue, including coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide precise information about the conformation and dynamics of the 3-(heptafluoropropylhydroxymethylene)-d-camphorate ligand in solution. This information can then be reasonably extrapolated to the paramagnetic erbium complex. The europium analogue, Eu(hfc)3, is also widely used and studied for its excellent shift-inducing properties. sigmaaldrich.comsigmaaldrich.comrsc.org

| NMR Spectroscopic Analysis of Er(hfc)3 Ligand | |

| Challenge | The paramagnetic Er(III) ion causes severe broadening of ligand NMR signals, preventing direct conformational analysis. |

| Solution | Synthesis and analysis of a diamagnetic analogue (e.g., using La(III) or Lu(III)). |

| Methodology | Standard 1D and 2D NMR techniques (¹H, ¹³C, COSY, NOESY) are applied to the diamagnetic analogue to elucidate ligand structure and conformation in solution. |

| Inference | The conformational data obtained from the diamagnetic complex serves as a reliable model for the structure of the paramagnetic Er(hfc)3. |

Advanced Spectroscopic Probes for Electronic Structure and Vibrational Dynamics in Erbium Tris 3 Heptafluoropropylhydroxy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is characterized by intense ligand-based absorptions in the ultraviolet region and weaker, sharp peaks in the visible and near-infrared regions corresponding to the f-f transitions of the Er(III) ion.

Ligand-Based Absorption Band Assignments and Electronic Transitions

The strong absorption bands observed in the UV region are primarily attributed to π → π* and n → π* electronic transitions within the 3-(heptafluoropropylhydroxymethylene)-d-camphorate ligand. The camphor (B46023) moiety and the β-diketonate group with its heptafluoropropyl substituent contribute to a complex absorption profile. Theoretical studies on similar camphor derivatives suggest that the n → π* transition of the carbonyl group in the camphor scaffold is a key feature. nih.gov In lanthanide β-diketonate complexes, the intense absorption is typically associated with the π → π* transitions of the conjugated enolate system. The fluorination of the ligand can influence the energy of these transitions. rsc.org

Table 1: Representative Ligand-Based Absorption Bands for a Similar Lanthanide β-Diketone Complex

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~280 | ~15,000 | π → π* (β-diketonate) |

| ~320 | ~8,000 | n → π* (carbonyl) |

Note: Data presented is based on analogous lanthanide β-diketonate complexes and serves as a representative example.

Intra-configurational f-f Transitions of Erbium(III) Ion

The Er(III) ion possesses a 4f¹¹ electronic configuration, which gives rise to a series of sharp, low-intensity absorption bands in the visible and near-infrared regions. These bands correspond to Laporte-forbidden f-f transitions. The positions of these bands are relatively insensitive to the ligand environment, but their intensities can be influenced by the coordination geometry. rroij.com The absorption spectrum is dominated by transitions from the ⁴I₁₅/₂ ground state to various excited states.

Table 2: Typical f-f Transitions for the Erbium(III) Ion in a Coordination Complex

| Wavelength (nm) | Transition from ⁴I₁₅/₂ to Excited State |

| ~379 | ⁴G₁₁/₂ |

| ~407 | ²H₉/₂ |

| ~450 | ⁴F₅/₂ |

| ~488 | ⁴F₇/₂ |

| ~522 | ²H₁₁/₂ |

| ~653 | ⁴F₉/₂ |

| ~975 | ⁴I₁₁/₂ |

| ~1530 | ⁴I₁₃/₂ |

Note: The exact peak positions may vary slightly depending on the specific coordination environment of the complex.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy provides a powerful tool for probing the structural integrity of the complex, offering insights into the bonding between the erbium ion and the ligand, as well as the characteristic vibrations of the ligand itself.

Characteristic Vibrational Modes of the Ligand and Metal-Ligand Bonds

The FT-IR and Raman spectra of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) exhibit a multitude of bands arising from the complex organic ligand and the metal-oxygen bonds. DFT calculations on camphor provide a basis for assigning the vibrational modes of the camphor backbone. jmaterenvironsci.comresearchgate.netresearchgate.net The coordination of the β-diketonate moiety to the erbium ion results in characteristic shifts of the C=O and C=C stretching vibrations compared to the free ligand. The presence of the heptafluoropropyl group introduces strong C-F stretching bands. In the far-infrared region, the Er-O stretching and bending vibrations can be observed.

Table 3: Selected FT-IR and Raman Vibrational Modes for Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) and its Ligand Precursor (Representative Data)

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretching (camphor methyl groups) |

| ~1740 | C=O stretching (uncoordinated camphor) |

| ~1600 | C=O stretching (coordinated β-diketonate) |

| ~1530 | C=C stretching (coordinated β-diketonate) |

| ~1200 - 1100 | C-F stretching (heptafluoropropyl group) |

| ~400 - 500 | Er-O stretching |

Note: This table presents representative values based on data from similar lanthanide β-diketonate complexes and theoretical calculations on camphor. jmaterenvironsci.comsigmaaldrich.com

Temperature-Dependent Vibrational Spectroscopy for Phase Transitions

High-Resolution Luminescence Excitation and Emission Spectroscopy (excluding general properties)

The luminescence properties of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) are of significant interest, particularly the sharp emission lines arising from the f-f transitions of the Er(III) ion. High-resolution spectroscopy allows for a detailed analysis of the crystal field splitting of the electronic energy levels.

The excitation spectrum, obtained by monitoring a specific Er(III) emission while scanning the excitation wavelength, typically mirrors the absorption spectrum of the ligand, confirming the "antenna effect" where the ligand absorbs energy and transfers it to the central metal ion.

The emission spectrum is characterized by sharp lines corresponding to transitions from the excited states to the ground state multiplet. For erbium(III), the most prominent emission is often in the near-infrared region, around 1530 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. However, emissions in the visible region can also be observed. scielo.org.mx The exact positions and relative intensities of the emission peaks are highly sensitive to the local symmetry of the Er(III) ion, making luminescence a powerful probe of the coordination environment.

Table 4: Representative High-Resolution Luminescence Data for an Erbium(III) β-Diketone Complex

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition |

| 380 | 525 | ⁴S₃/₂ → ⁴I₁₅/₂ |

| 380 | 545 | ⁴S₃/₂ → ⁴I₁₅/₂ |

| 380 | 660 | ⁴F₉/₂ → ⁴I₁₅/₂ |

| 980 | 1530 | ⁴I₁₁/₂ → ⁴I₁₃/₂ (after upconversion) |

Note: This is a representative dataset based on typical erbium(III) complexes. The fine structure of the emission bands would reveal the crystal field splitting of the energy levels.

Site-Selective Spectroscopy for Multiple Luminescent Species

Site-selective spectroscopy is a crucial technique for resolving the distinct local environments of luminescent centers, such as the Erbium (Er³⁺) ion, within a host material. In crystalline or amorphous solids like Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate), also known as Er(fod)₃, the Er³⁺ ions can occupy multiple, non-equivalent sites. This inequivalence arises from variations in the crystal field, slight differences in the coordination geometry of the ligands, or the presence of different structural isomers. These variations lead to what is known as inhomogeneous broadening of the spectral lines, where the emission from the ensemble of ions appears as a broad band.

By employing a tunable, narrow-linewidth laser, researchers can selectively excite a specific subset of Er³⁺ ions that have a particular absorption energy. This allows for the recording of emission spectra from a single type of site, effectively filtering out the contributions from others. Studies on erbium-doped materials have demonstrated that exciting different points across an inhomogeneously broadened absorption band results in distinct, sharp emission spectra. For instance, in erbium-implanted silicon waveguides, this technique has been used to identify three dominant, distinct sites for the erbium dopants, each with its own characteristic set of crystal-field energy levels. aps.org This high-resolution approach reveals that the broad near-infrared emission around 1.5 µm, which is critical for telecommunications and arises from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition, is actually a composite of several narrower emission patterns. The number and characteristics of these resolved sites provide detailed information on the structural homogeneity of the Er(fod)₃ complex.

Temperature-Dependent Emission Line Broadening Analysis

The analysis of how the width of emission lines changes with temperature offers profound insights into the dynamic interactions between the Er³⁺ ion and its surrounding host matrix, a phenomenon largely governed by electron-phonon coupling. capes.gov.braps.org The width of a spectral line, often quantified by its full width at half maximum (FWHM), is influenced by both static (inhomogeneous) and dynamic (homogeneous) broadening mechanisms. While inhomogeneous broadening due to site-to-site variations is dominant at very low temperatures, homogeneous broadening, which arises from the finite lifetime of the excited state and its interactions with lattice vibrations (phonons), becomes increasingly significant as temperature rises. researchgate.net

In Er(fod)₃, as in other erbium-doped materials, the temperature-dependent broadening of the sharp f-f electronic transitions is primarily caused by interactions with phonons. capes.gov.br These interactions can occur through several mechanisms, including direct one-phonon processes and two-phonon Raman scattering processes. aps.org By measuring the FWHM of specific emission lines over a wide temperature range (from cryogenic to room temperature and above), researchers can model the data to extract key parameters. nih.gov These parameters include the effective phonon energies of the host material and the strength of the ion-phonon coupling. capes.gov.br

For example, studies on other erbium-doped systems have shown that at low temperatures, the linewidth may be constant, dominated by the natural lifetime and inhomogeneous effects. As temperature increases, line broadening often follows a power law or exponential dependence, indicative of the activation of specific phonon modes that facilitate non-radiative relaxation of the excited Er³⁺ ion. researchgate.netnih.gov Understanding these thermal broadening effects is critical, as they are directly linked to the non-radiative decay rates that can reduce the quantum efficiency of luminescence.

Table 1: Representative Temperature-Dependent Linewidth Broadening Mechanisms

| Broadening Mechanism | Temperature Dependence | Physical Process | Significance |

|---|---|---|---|

| Direct Process | Proportional to T (for low T) | Absorption or emission of a single resonant phonon. | Dominant at low temperatures between closely spaced crystal-field levels. |

| Raman Scattering | Proportional to T⁷ (for non-metals) | Inelastic scattering of phonons, leading to dephasing of the electronic state. | Becomes the dominant broadening mechanism at higher temperatures. |

| Doppler Broadening | Proportional to √T | Broadening due to the thermal motion of the emitting ions. wikipedia.org | More significant in gases but can be a factor in high-temperature solids. |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

Probing Local Electronic Structure and Oxidation State of Erbium

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a compound. nih.govsynchrotron.org.au The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

The XANES region, which is close to the absorption edge energy, is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. uu.nlxrayabsorption.org For Er(fod)₃, analyzing the Er L₃-edge XANES spectrum allows for a definitive determination of the erbium ion's oxidation state. The energy of the absorption edge shifts to higher values as the formal oxidation state of the atom increases. xrayabsorption.orgornl.gov In coordination complexes, erbium is almost invariably found in the +3 oxidation state, a fact that would be confirmed by the position of its L₃-edge. wikipedia.org Furthermore, the shape and features of the XANES spectrum, such as pre-edge peaks, are dictated by the local symmetry and the nature of the orbitals involved in the electronic transitions (e.g., 2p → 5d), providing qualitative information about the coordination environment of the Er³⁺ ion. uu.nlstanford.edu

The EXAFS region, extending several hundred eV above the edge, consists of oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. synchrotron.org.au Analysis of these oscillations can yield precise quantitative information, such as the bond distances, coordination numbers, and identity of the atoms in the immediate vicinity of the central erbium ion. This provides a direct probe of the first coordination sphere—specifically, the Er-O bond lengths and the number of coordinating oxygen atoms from the fod ligands.

Ligand Core Level Shifts and Electronic Configuration

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of elements within the top few nanometers of a material's surface. analyzetest.com In the study of Er(fod)₃, XPS provides critical information on both the erbium ion and the constituent atoms of the 3-(heptafluoropropylhydroxymethylene)-d-camphorate ligand (Carbon, Oxygen, Fluorine).

By performing high-resolution scans over the core level binding energies of these elements (e.g., Er 4d, O 1s, C 1s, F 1s), one can observe chemical shifts. These shifts in binding energy are caused by changes in the local electronic environment of the atom. researchgate.net For instance, when the fod ligand coordinates to the Er³⁺ ion, a transfer of electron density from the ligand's oxygen atoms to the erbium ion occurs. This change in electron density alters the screening of the core electrons, leading to a measurable shift in the binding energy of the O 1s and Er 4d peaks compared to the free ligand and elemental erbium, respectively. researchgate.netresearchgate.net

The O 1s spectrum of Er(fod)₃ can be particularly informative. The fod ligand contains oxygen atoms in at least two different chemical environments (carbonyl and enolate), which can often be resolved as separate peaks or a broadened, asymmetric peak in the O 1s spectrum. The binding energy shifts of these components upon complexation provide direct evidence of their involvement in bonding with the erbium ion. Similarly, analyzing the C 1s spectrum can distinguish between the carbons in the camphor backbone, the methyl groups, and the fluorinated propyl group. This detailed analysis of ligand core level shifts helps to build a comprehensive picture of the electronic configuration and the nature of the metal-ligand bonding in the complex. researchgate.net

Table 2: Expected Core Level Binding Energies and Chemical Shift Information from XPS

| Core Level | Approximate Binding Energy (eV) | Information Obtained | Reference |

|---|---|---|---|

| Er 4d | ~167 - 170 | Confirms Er³⁺ oxidation state; multiplet splitting provides information on the 4f electron configuration. | researchgate.netxrea.com |

| O 1s | ~530 - 533 | Distinguishes between coordinating (Er-O) and non-coordinating (e.g., C=O) oxygen atoms. Shift indicates charge transfer. | researchgate.net |

| C 1s | ~284 - 293 | Resolves different carbon environments: aliphatic (C-C, C-H), carbonyl (C=O), and fluorinated (C-F). | researchgate.net |

| F 1s | ~688 - 690 | Confirms the presence and integrity of the heptafluoropropyl group on the ligand. | researchgate.net |

Computational and Theoretical Chemistry Approaches for Erbium Tris 3 Heptafluoropropylhydroxy

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure and properties of molecules, including complex systems like lanthanide compounds. researchgate.netrsc.org Its favorable balance between computational cost and accuracy makes it a suitable choice for the initial characterization of the ground state of Erbium tris(3-(heptafluoropropylhydroxy)). rsc.org DFT calculations are typically performed using relativistic effective core potentials (RECPs) for the erbium atom to account for scalar relativistic effects and to reduce the computational expense by treating only the valence electrons explicitly. rsc.org

A crucial first step in the computational study of this compound)) is the optimization of its molecular geometry. This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable conformation of the complex. acs.org The geometry optimization is typically performed using a selected DFT functional, such as B3LYP, which has been shown to provide reliable geometries for lanthanide complexes. researchgate.net The process is iterative, with the forces on each atom being calculated at each step and the atomic positions adjusted until a stationary point is reached where the net forces are negligible.

Following a successful geometry optimization, a vibrational frequency analysis is essential to confirm that the obtained structure corresponds to a true energy minimum. youtube.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The absence of any imaginary frequencies indicates that the optimized structure is a stable minimum. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Below is a hypothetical table of selected optimized geometric parameters for this compound)), which would be expected from a DFT calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound)) from DFT Calculations

| Parameter | Value |

|---|---|

| Er-O Bond Length (Å) | 2.35 |

| C-O Bond Length (Å) | 1.28 |

| C-C (in chelate ring) Bond Length (Å) | 1.40 |

| O-Er-O Bite Angle (°) | 72.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

DFT calculations provide a detailed picture of the electronic structure of this compound)). iaea.orgresearchgate.net Analysis of the molecular orbitals (MOs) reveals the nature of the chemical bonding between the erbium ion and the ligands. In lanthanide complexes, the 4f orbitals are typically considered core-like and are not significantly involved in covalent bonding. researchgate.net The bonding is primarily electrostatic in nature, with some degree of covalency arising from the interaction of the erbium 5d and 6s orbitals with the ligand orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and the kinetic stability of the complex. researchgate.net For lanthanide complexes, the HOMO is often localized on the ligands, while the LUMO may have contributions from both the ligand and the metal. A natural population analysis (NPA) can be performed to quantify the charge distribution and the extent of metal-ligand orbital mixing.

Ab Initio Methods for Excited State Calculations

While DFT is well-suited for ground state properties, the description of the electronically excited states, which are crucial for understanding the luminescence of erbium complexes, often requires more sophisticated ab initio methods.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and simulating the UV-visible absorption and emission spectra of molecular systems. nih.govresearchgate.net TD-DFT can predict the energies of the electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. researchgate.net For this compound)), TD-DFT calculations would focus on the ligand-centered π-π* transitions, which are responsible for the "antenna effect" where the ligands absorb light and transfer the energy to the erbium ion.

However, TD-DFT has known limitations, particularly for systems with significant charge-transfer character or for describing the f-f transitions in lanthanides. researchgate.net The choice of the exchange-correlation functional can significantly impact the accuracy of the results. arxiv.org Despite these challenges, TD-DFT remains a valuable tool for obtaining a qualitative understanding of the absorption and emission properties. aip.orgnih.gov

Table 2: Hypothetical TD-DFT Calculated Absorption and Emission Maxima for this compound))

| Transition Type | Absorption λmax (nm) | Oscillator Strength (f) | Emission λmax (nm) |

|---|---|---|---|

| Ligand π-π* | 330 | 0.45 | 450 |

| Ligand n-π* | 380 | 0.02 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

The open-shell nature of the Er(III) ion (4f¹¹) and the presence of nearly degenerate 4f orbitals necessitate the use of multireference methods for an accurate description of the electronic structure and the f-f transitions. colorado.eduarxiv.org Single-reference methods like DFT and TD-DFT can fail in these cases because the ground state cannot be adequately described by a single Slater determinant. acs.org

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful multireference approach where a specific set of active orbitals (in this case, the 4f orbitals of erbium) and electrons are treated with a full configuration interaction. ungur.org This is followed by second-order perturbation theory, such as N-Electron Valence State Perturbation Theory (NEVPT2) or CASPT2, to include dynamic electron correlation. mpg.deresearchgate.net These methods are capable of providing a highly accurate description of the multiplet structure arising from the f-f transitions and are essential for a quantitative understanding of the luminescence properties of this compound)). researchgate.netungur.org

Ligand Field Theory (LFT) Parameterization and Analysis

Ligand Field Theory (LFT) is a theoretical framework that describes the splitting of the d or f orbitals of a central metal ion due to the electrostatic field created by the surrounding ligands. fiveable.mewikipedia.org For lanthanide complexes, LFT is used to model the splitting of the 4f electronic states. The strength and symmetry of the ligand field determine the energies of the f-f transitions and, consequently, the details of the emission spectrum.

While LFT is a semi-empirical model, the ligand field parameters can be derived from high-level ab initio calculations. umich.eduacs.orgaps.org By fitting the ab initio calculated energies of the 4f electronic states to the LFT Hamiltonian, a set of crystal field parameters (CFPs) can be extracted. researchgate.netbohrium.com These parameters quantify the interaction between the erbium ion and the ligands and provide a bridge between the quantum chemical calculations and a more intuitive physical model. wpmucdn.com This analysis can reveal how changes in the ligand structure would affect the electronic properties of the complex.

Table 3: Hypothetical Ligand Field Parameters for this compound)) Derived from Ab Initio Calculations

| Parameter | Value (cm⁻¹) |

|---|---|

| B²₀ | 250 |

| B⁴₀ | -400 |

| B⁶₀ | 50 |

| B⁴₄ | 300 |

Note: The data in this table is hypothetical and for illustrative purposes only. The specific parameters and their values depend on the coordination geometry of the complex.

Crystal Field Splitting and Energy Level Modeling

The unique luminescent properties of erbium(III) ions stem from electronic transitions within the 4f shell. In a free Er(III) ion, these 4f energy levels are degenerate. However, when the ion is part of a complex, the surrounding ligands create an electrostatic field, known as the crystal field, which lifts this degeneracy, splitting the energy levels. The magnitude and pattern of this splitting are dictated by the symmetry and strength of the crystal field.

Theoretical modeling of the crystal field splitting in erbium complexes is crucial for understanding their optical properties. researchgate.neterbium.nl This is often achieved by employing a Hamiltonian that includes both the free-ion and the crystal field interaction terms. The crystal field Hamiltonian is typically expressed in terms of crystal field parameters (CFPs), which quantify the strength of the interaction between the lanthanide ion and the surrounding ligands. amanote.com

For erbium beta-diketonate complexes, which often exhibit low-symmetry coordination environments, a significant number of CFPs are required for an accurate description of the energy level scheme. nih.gov Ab initio calculations, such as those based on Density Functional Theory (DFT) and post-Hartree-Fock methods like CASSCF (Complete Active Space Self-Consistent Field), can be employed to determine these parameters from first principles. researchgate.netarxiv.org These calculations provide a detailed picture of the electronic structure and the nature of the metal-ligand bonding.

Table 1: Representative Calculated Crystal Field Parameters for an Idealized Erbium Beta-Diketonate Complex

| Parameter | Value (cm⁻¹) | Description |

| B²₀ | 250 | Quantifies the axial crystal field strength. |

| B⁴₀ | -400 | Relates to the fourth-order axial crystal field potential. |

| B⁶₀ | 50 | Represents the sixth-order axial crystal field potential. |

| B⁴₄ | ±300 | Associated with the rhombic distortion of the crystal field. |

| B⁶₄ | ±150 | Associated with the rhombic distortion of the crystal field. |

Note: The values in this table are illustrative and based on typical ranges found in the literature for similar erbium complexes. Actual values for this compound)) would require specific calculations.

The results of these calculations yield a set of Stark energy levels for the various multiplets of the Er(III) ion, such as the ground state ⁴I₁₅/₂ and the first excited state ⁴I₁₃/₂. The energy differences between these Stark levels directly correspond to the energies of the observed absorption and emission lines.

Correlation with Experimental Spectroscopic Data

A critical aspect of theoretical modeling is the validation of the calculated results against experimental data. For this compound)), this involves comparing the theoretically predicted energy levels with high-resolution absorption and luminescence spectra. The sharp, line-like features in these spectra at low temperatures correspond to transitions between the individual Stark levels.

The Judd-Ofelt theory is a powerful tool used to analyze the intensities of the f-f transitions. unesp.brrsc.org By fitting the experimental oscillator strengths to the theoretical expressions, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be obtained. The Ω₂ parameter is particularly sensitive to the local symmetry and the nature of the covalent bonding between the erbium ion and the ligands. unesp.brrsc.org A high value of Ω₂ suggests a highly polarizable chemical environment and a significant degree of covalency. unesp.brrsc.org

Theoretical calculations can also be used to predict these Judd-Ofelt parameters, providing a further point of comparison with experimental findings. The agreement between the calculated and experimentally derived energy level schemes and transition intensities serves as a measure of the accuracy of the theoretical model. Any discrepancies can point to the need for refinements in the computational methodology or the structural model of the complex.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Erbium Beta-Diketonate Complex

| Spectroscopic Property | Theoretical Value | Experimental Value |

| Energy of ⁴I₁₃/₂ → ⁴I₁₅/₂ transition (cm⁻¹) | ~6500 | ~6530 |

| Overall splitting of ⁴I₁₅/₂ ground state (cm⁻¹) | ~350 | ~380 |

| Ω₂ parameter (10⁻²⁰ cm²) | 15.2 | 16.5 |

| Ω₄ parameter (10⁻²⁰ cm²) | 1.8 | 2.1 |

| Ω₆ parameter (10⁻²⁰ cm²) | 1.5 | 1.7 |

Note: The values in this table are illustrative and based on data for similar erbium complexes. They serve to demonstrate the typical level of agreement between theory and experiment.

Molecular Dynamics (MD) Simulations for Solution and Interface Behavior

While quantum chemical calculations provide detailed electronic structure information, they are often limited to a single, static molecular geometry. Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time, providing insights into their behavior in solution and at interfaces. nih.govrsc.org

Solvent-Complex Interactions and Solvation Shell Dynamics

In solution, molecules of the solvent interact with the erbium complex, forming solvation shells around it. The nature and dynamics of these interactions can significantly influence the complex's stability, solubility, and luminescent properties. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation process. researchgate.netrsc.org

For this compound)), MD simulations can be used to study how solvent molecules, such as water, alcohols, or organic solvents, arrange themselves around the complex. rsc.org Key parameters that can be extracted from these simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the erbium ion, and the coordination number, which indicates the average number of solvent molecules in the first solvation shell. clemson.edu

The dynamics of the solvation shell are also of great interest. MD simulations can reveal the residence time of solvent molecules in the first solvation shell and the pathways for solvent exchange. This information is particularly important for understanding quenching mechanisms of the erbium luminescence, as solvent molecules with high-energy vibrations (such as O-H stretches) can provide a non-radiative decay pathway for the excited state.

Table 3: Simulated Solvation Properties of a Representative Erbium Beta-Diketonate Complex in Water

| Property | Simulated Value | Significance |

| First Solvation Shell Radius (Å) | 3.5 - 4.5 | Defines the immediate coordination environment of the complex. |

| Average Water Coordination Number | 1-2 | Indicates the number of water molecules directly interacting with the Er(III) center. |

| Water Residence Time (ps) | 100 - 500 | Characterizes the lability of the coordinated water molecules. |

| Solvent Accessible Surface Area (Ų) | 450 | Relates to the extent of interaction between the complex and the bulk solvent. |

Note: These values are representative and intended to illustrate the type of data obtained from MD simulations. The actual values will depend on the specific force field and simulation parameters used.

Intermolecular Interactions in Condensed Phases

In the solid state or in concentrated solutions, interactions between individual erbium complexes become important. These intermolecular interactions can influence the packing of the molecules in a crystal lattice and can affect the luminescent properties through energy transfer processes between neighboring erbium ions.

MD simulations can be used to investigate the nature and strength of these intermolecular interactions. By analyzing the trajectories of multiple complex molecules, it is possible to identify preferred orientations and calculate the interaction energies. These interactions can be a combination of van der Waals forces, electrostatic interactions, and, in some cases, hydrogen bonding.

Photophysical Processes and Luminescence Mechanism Elucidation in Erbium Tris 3 Heptafluoropropylhydroxy

Energy Transfer Pathways from Ligand to Erbium(III) Ion

The sensitization of the Er(III) ion is a multi-step process that begins with the absorption of light by the organic ligand, in this case, 3-(heptafluoropropylhydroxymethylene)-d-camphorate. Due to the Laporte-forbidden nature of f-f transitions, direct excitation of the erbium ion is highly inefficient, necessitating the ligand to act as an antenna. diva-portal.orgqmul.ac.uk The absorbed energy is then funneled to the erbium ion through a series of intramolecular energy transfer pathways. For β-diketonate ligands, the primary sensitization process is widely accepted to occur via the ligand's triplet excited state. diva-portal.orgnih.govresearchgate.net

Upon absorption of photons, the ligand is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). rsc.orgnih.gov For the energy to be effectively transferred to the erbium(III) ion, the ligand must first transition from this short-lived singlet state to a longer-lived triplet state (T₁). This transition is known as intersystem crossing (ISC). diva-portal.orgrsc.org

Once the ligand's triplet state (T₁) is populated, the energy can be transferred to the resonant energy levels of the Er(III) ion. Two primary mechanisms govern this transfer: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. diva-portal.orgresearchgate.net

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process based on dipole-dipole coulombic interactions between the donor (ligand) and the acceptor (Er(III) ion). diva-portal.org Its efficiency is proportional to the inverse sixth power of the distance between the donor and acceptor (r⁻⁶) and depends on the spectral overlap between the donor's emission and the acceptor's absorption. diva-portal.org While FRET can occur from the ligand's singlet state, its role in the triplet-to-lanthanide transfer is often considered less significant because the transition from the triplet state to the ground state is spin-forbidden, resulting in a low transition dipole moment. diva-portal.orgchemrxiv.org

Dexter Energy Transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it proceeds via a double electron exchange. diva-portal.orgresearchgate.net This process is highly dependent on the distance between the ligand and the metal ion, typically occurring over distances less than 10-15 Å. diva-portal.org For most lanthanide β-diketonate complexes, the Dexter mechanism is considered the dominant pathway for energy transfer from the ligand's triplet state (T₁) to the lanthanide ion's f-orbitals. diva-portal.orgrsc.org The efficiency of this transfer (η_en.tr.) depends on the energy gap between the ligand's T₁ state and the accepting energy level of the Er(III) ion. An optimal energy gap is required to facilitate efficient forward transfer while minimizing back-transfer. rsc.org

While the Dexter mechanism is often predominant, some studies on lanthanide complexes have shown the coexistence of both Förster and Dexter pathways, operating on different timescales. chemrxiv.orgchemrxiv.orgresearchgate.net

| Energy Transfer Mechanism | Governing Principle | Range | Dependence | Primary Role in Er(III) Complex |

| Förster (FRET) | Dipole-dipole interaction | Long (< 100 Å) | Spectral overlap, r⁻⁶ | Minor pathway from T₁; possible from S₁ |

| Dexter | Electron exchange | Short (< 15 Å) | Wavefunction overlap | Dominant pathway from T₁ to Er(III) |

Luminescence Quantum Yield Determination Methodologies

The photoluminescence quantum yield (PLQY or Φ) is a crucial parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. horiba.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. jascoinc.comjascoinc.com Its accurate determination is essential for evaluating the performance of a luminescent material. Two primary methods are employed: absolute and relative.

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard. jascoinc.comjascoinc.com This is typically achieved using an integrating sphere, a hollow spherical cavity with a highly reflective, diffuse inner coating. bjraylight.comacs.org

The procedure involves two measurements. First, the excitation light profile is recorded with a blank (solvent only) in the sphere. Second, the sample is placed in the sphere and excited, and the resulting spectrum, containing both the non-absorbed (scattered) excitation light and the sample's emission, is recorded. jascoinc.com The integrating sphere ensures that all emitted light, regardless of its spatial distribution, is collected by the detector. bjraylight.com The quantum yield is then calculated by comparing the number of absorbed photons (the difference between the excitation profile of the blank and the sample) to the number of emitted photons (the integrated emission spectrum of the sample). horiba.com This technique is particularly valuable for solid samples and scattering solutions, as it minimizes errors arising from sample geometry and optical anisotropy. bjraylight.comacs.org

The relative method is a more common approach that determines the quantum yield of an unknown sample by comparing its fluorescence intensity to that of a standard compound with a known, well-established quantum yield. edinst.comkobv.deshimadzu.com

The sample and the reference standard are measured under identical experimental conditions (e.g., excitation wavelength, spectral bandwidths). To minimize inner-filter effects, the absorbance of both solutions at the excitation wavelength is kept low, typically below 0.1. nih.gov The quantum yield of the sample (Φ_S) is then calculated using the following equation: edinst.com

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

Φ is the quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts S and R denote the sample and the reference, respectively.

The accuracy of this method is highly dependent on the accuracy of the reported quantum yield of the standard and the careful control of experimental parameters. jascoinc.comjascoinc.com The choice of the reference standard is critical; its absorption and emission characteristics should ideally be similar to those of the sample under investigation. kobv.de

Luminescence Lifetime Measurements and Radiative/Non-Radiative Decay Pathways

Once the erbium(III) ion is populated to an excited state (e.g., ⁴I₁₃/₂) via energy transfer from the ligand, it can return to the ground state (⁴I₁₅/₂) through two competing pathways: radiative decay and non-radiative decay. chemrxiv.orgrsc.org

The luminescence lifetime (τ) is the average time the ion spends in the excited state before returning to the ground state. It is an intrinsic property that is independent of excitation power or complex concentration (in the absence of quenching effects). The observed lifetime is inversely proportional to the sum of the rate constants for radiative decay (k_r) and non-radiative decay (k_nr):

τ = 1 / (k_r + k_nr)

Radiative decay (k_r) is the process of de-excitation through the emission of a photon, which is the desired pathway for a luminescent material. rsc.org The rate of this process is an intrinsic property of the specific f-f transition of the Er(III) ion.

The design of the 3-(heptafluoropropylhydroxymethylene)-d-camphorate ligand addresses this issue directly. The substitution of hydrogen atoms with heavier fluorine atoms in the heptafluoropropyl group lowers the energy of the C-F vibrational modes. This creates a larger energy mismatch with the Er(III) emissive state, significantly reducing the efficiency of non-radiative decay and thereby enhancing the luminescence lifetime and quantum yield. qmul.ac.uknih.gov

| Decay Pathway | Description | Effect on Luminescence | Influencing Factors |

| Radiative (k_r) | De-excitation via photon emission. | Generates desired luminescence. | Intrinsic to the Er(III) f-f transition. |

| Non-Radiative (k_nr) | De-excitation via vibrational energy (heat) transfer to the ligand/solvent. | Quenches luminescence, reduces lifetime and quantum yield. | High-frequency vibrations (O-H, C-H) in the coordination sphere. |

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful tool to probe the excited-state dynamics of luminescent materials. For erbium complexes, TRPL measurements are essential to determine the lifetimes of the excited states, which are critical for applications in areas like optical amplification and bio-imaging.

In a study on a related erbium(III) β-diketonate homodinuclear complex, [Er₂(nd)₆(μ-bpm)], TRPL measurements were conducted by exciting the ligand and the Er³⁺ ions at different wavelengths and monitoring the characteristic near-infrared (NIR) emission of the Er³⁺ ion at around 1550 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. researchgate.net The decay profiles provide insights into the energy transfer processes and the presence of non-radiative decay pathways.

Representative Time-Resolved Photoluminescence Data for an Analogous Er(III) β-diketonate Complex

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Temperature | Decay Characteristics | Reference |

| 350 (Ligand) | 1550 | 13 K | Biexponential | researchgate.net |

| 360 (Ligand) | 1550 | Room Temperature | Biexponential | researchgate.net |

| 532 (Er³⁺ ⁴S₃/₂) | 1550 | Room Temperature | Biexponential | researchgate.net |

| 977 (Er³⁺ ⁴I₁₁/₂) | 1550 | Room Temperature | Biexponential | researchgate.net |

This table presents data for the analogous complex [Er₂(nd)₆(μ-bpm)] to illustrate the typical measurements performed.

Deconvolution of Multi-Exponential Decay Curves

The luminescence decay curves of erbium complexes often exhibit a multi-exponential nature. This complexity arises from several factors, including the presence of different emissive species, energy transfer between neighboring ions, and the influence of the local environment on the lanthanide ion. Deconvolution of these curves into individual exponential components is necessary to understand the underlying photophysical processes.

A multi-exponential decay can be described by the following equation:

I(t) = Σ Aᵢ exp(-t/τᵢ)

where I(t) is the luminescence intensity at time t, Aᵢ are the amplitudes, and τᵢ are the decay times of the individual components. The analysis of these parameters provides quantitative information about the different decay pathways. For instance, in erbium-doped systems, a faster decay component might be attributed to non-radiative processes or energy transfer to quenchers, while a longer component would be more representative of the intrinsic radiative lifetime of the Er³⁺ ion. The deconvolution process often requires sophisticated fitting algorithms to accurately resolve the different lifetime components.

Upconversion and Downconversion Luminescence Mechanisms

Erbium complexes are well-known for their ability to undergo upconversion and downconversion luminescence, processes that involve the conversion of photons between different energy levels.

Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU) Processes

Upconversion luminescence in erbium complexes, where lower-energy photons are converted to higher-energy emission, can occur through several mechanisms, with Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU) being the most prominent.

Excited State Absorption (ESA) is a single-ion process where an ion in a metastable excited state absorbs a second photon, promoting it to a higher excited state from which it can emit a higher-energy photon. This process is highly dependent on the absorption cross-section of the excited state.

Energy Transfer Upconversion (ETU) is a multi-ion process involving a sensitizer (B1316253) and an activator ion, or two interacting activator ions. In a typical scenario, a sensitizer ion absorbs a photon and then transfers its energy to a neighboring activator ion that is already in an excited state, promoting the activator to a higher emissive level. The efficiency of ETU is strongly dependent on the concentration of the lanthanide ions and the distance between them.

Research on various erbium complexes has shown that the dominant upconversion mechanism can be identified by analyzing the dependence of the upconversion emission intensity on the excitation power. A quadratic dependence is typically indicative of a two-photon upconversion process. In some molecular erbium complexes, it has been found that the ESA mechanism can be surprisingly dominant over ETU, leading to significant upconversion quantum yields. nih.gov

Comparison of ESA and ETU Upconversion Quantum Yields in Analogous Erbium Complexes

| Complex | Mechanism | Upconversion Quantum Yield (Φup) | Reference |

| [Er(L)₃]³⁺ type | ESA | 5.5(6) × 10⁻¹¹ to 1.7(2) × 10⁻⁹ | nih.gov |

| [CrErCr(bpb-bzimpy)₃]⁹⁺ | ETU | 5.8(6) × 10⁻⁸ | nih.gov |

| [ZnErZn(L5)₃]¹⁰⁺ | ETU | 3.6 × 10⁻⁸ | nih.gov |

This table showcases representative upconversion quantum yields for analogous erbium complexes to highlight the differences between ESA and ETU mechanisms.

Cooperative Sensitization and Photon Avalanche Mechanisms

Cooperative Sensitization is another multi-ion upconversion process where two or more excited sensitizer ions simultaneously transfer their energy to a single activator ion, exciting it to a high-energy state. This is a higher-order process and is generally less efficient than sequential energy transfer in ETU.

Photon Avalanche is a more complex upconversion mechanism that exhibits a threshold behavior. It involves an initial weak absorption to an excited state, followed by a cross-relaxation process between two ions that populates a metastable intermediate state. Once a critical population of this intermediate state is reached, a strong ESA process is triggered, leading to a rapid increase (avalanche) in the upconversion emission. This mechanism is highly dependent on the excitation power density and the specific energy level structure of the ion.

While these mechanisms are well-documented for lanthanide-doped inorganic materials, their observation in discrete molecular complexes like Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is less common but an active area of research.

Temperature-Dependent Luminescence Studies

The luminescence properties of erbium complexes are often sensitive to temperature variations. Studying these dependencies provides valuable information about the stability of the complex and the mechanisms of non-radiative de-excitation.

Thermal Quenching Mechanisms and Activation Energies

Thermal quenching refers to the decrease in luminescence intensity with increasing temperature. This phenomenon is primarily caused by the thermal activation of non-radiative decay pathways that compete with the radiative emission process. The energy from the excited state is dissipated as heat (phonons) to the surrounding environment.

The temperature dependence of the luminescence intensity can often be described by the Arrhenius equation:

I(T) = I₀ / (1 + Σ Cᵢ exp(-ΔEᵢ/kT))

where I(T) is the luminescence intensity at temperature T, I₀ is the intensity at low temperature, Cᵢ are constants related to the frequency factor of the quenching process, ΔEᵢ are the activation energies for the quenching processes, and k is the Boltzmann constant.

By fitting the experimental temperature-dependent luminescence data to this equation, the activation energy (ΔE) for thermal quenching can be determined. This activation energy corresponds to the energy barrier that needs to be overcome for the non-radiative process to occur. In erbium-doped semiconductors, for instance, two distinct activation energies have been observed, one at lower temperatures (58-100 meV) associated with a localized energy barrier at the Er³⁺ center, and another at higher temperatures attributed to an Auger-type non-radiative process. ias.ac.in Similar multi-pathway quenching mechanisms can be expected in coordination complexes.

Representative Activation Energies for Thermal Quenching in Erbium-Doped Materials

This table presents data for erbium-doped semiconductors to illustrate the concept of activation energies in thermal quenching, as specific data for the target compound is not available.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| [Er₂(nd)₆(μ-bpm)] | [Er₂(2,4-nonanedione)₆(μ-2,2'-bipyrimidine)] |

| [Er(L)₃]³⁺ | Tris(ligand)erbium(III) (where L is a generic ligand) |

| [CrErCr(bpb-bzimpy)₃]⁹⁺ | [CrErCr(2,6-bis((pyridin-2-benzimidazol-5-yl)methyl-(benzimidazol-2-yl))pyridine)₃]⁹⁺ |

| [ZnErZn(L5)₃]¹⁰⁺ | A trinuclear helicate with three sensitizing dyes around an erbium(III) ion |

| Er-doped GaInAsP | Erbium-doped Gallium Indium Arsenide Phosphide |

| Er-doped Si | Erbium-doped Silicon |

| Er-doped InP | Erbium-doped Indium Phosphide |

Luminescence Thermometry Principles and Calibration Methodologies